molecular formula C21H21N7O B2920652 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097927-58-5

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2920652
CAS No.: 2097927-58-5
M. Wt: 387.447
InChI Key: JJHVUAJCHSHFJC-UHFFFAOYSA-N
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Description

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H21N7O and its molecular weight is 387.447. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency .

Biochemical Pathways

Upon activation by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands, TAK1 triggers a cascade of downstream effects . These effects include the suppression of osteoblast differentiation from bone marrow stroma cells (BMSCs) and enhancement of osteoclastic formation and activity . This process creates an imbalance leading to extensive bone damage and enhanced angiogenesis .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests a high degree of potency

Result of Action

The compound inhibits the enzymatic activity of TAK1, leading to the inhibition of growth in multiple myeloma cell lines . The lead compound, for example, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . Under similar conditions, the known TAK1 inhibitor, takinib, inhibits the kinase with an IC50 of 187 nM .

Properties

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O/c29-21-4-1-18(17-5-9-22-10-6-17)24-28(21)15-16-7-12-26(13-8-16)20-3-2-19-23-11-14-27(19)25-20/h1-6,9-11,14,16H,7-8,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHVUAJCHSHFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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